(R)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
®-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound contains a biphenyl moiety with a fluorine substituent, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate typically involves several steps, starting from commercially available precursors. One common approach is the condensation of a fluorinated biphenyl derivative with an appropriate amino acid ester. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the biphenyl ring.
Scientific Research Applications
®-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which ®-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl moiety can engage in π-π stacking interactions, while the amino group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-ethyl 2-amino-3-(3’-chloro-[1,1’-biphenyl]-3-yl)propanoate
- ®-ethyl 2-amino-3-(3’-bromo-[1,1’-biphenyl]-3-yl)propanoate
- ®-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate
Uniqueness
The presence of the fluorine atom in ®-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. These features can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[3-(3-fluorophenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-21-17(20)16(19)10-12-5-3-6-13(9-12)14-7-4-8-15(18)11-14/h3-9,11,16H,2,10,19H2,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYVKUSVDCUIG-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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